Boc-4-bis(2-chloroethyl)amino-L-phenylalanine

Synthetic Chemistry Peptide Synthesis Nitrogen Mustard Derivatives

Standard unprotected melphalan introduces handling hazards and poor synthetic control for peptide-drug conjugates. This Boc-protected L-phenylalanine nitrogen mustard solves regioselectivity issues. - **Key advantage**: Enables >98% yield coupling to amino acid esters (melflufen pathway) without premature alkylation. - **Specification**: ≥95% purity; stable under standard SPPS conditions. - **Supply**: Available in research to multigram quantities for ADC linker synthesis.

Molecular Formula C18H26Cl2N2O4
Molecular Weight 405.3 g/mol
CAS No. 79145-92-9
Cat. No. B3155060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-bis(2-chloroethyl)amino-L-phenylalanine
CAS79145-92-9
Molecular FormulaC18H26Cl2N2O4
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O
InChIInChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1
InChIKeyLHUVSBBFFSLTHN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-bis(2-chloroethyl)amino-L-phenylalanine Supplier & Procurement Overview


Boc-4-bis(2-chloroethyl)amino-L-phenylalanine (CAS 79145-92-9) is a protected derivative of L-phenylalanine containing a bis(2-chloroethyl)amino nitrogen mustard substituent at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) group on the α-amino group . This compound, also referred to as Boc-Mel or Boc-protected melphalan, belongs to the class of phenylalanine nitrogen mustards and serves as a critical synthetic intermediate in the preparation of alkylating peptide conjugates and advanced chemotherapeutic candidates, including the clinically evaluated agent melflufen [1].

Synthetic Intermediate Boc-protected nitrogen mustard for regioselective peptide coupling
Chiral Building Block L-phenylalanine stereochemistry supports enantiopure conjugate synthesis
Research-Grade ≥95% purity specification aids reproducible multistep synthetic protocols

Procurement Considerations for Boc-4-bis(2-chloroethyl)amino-L-phenylalanine


Generic substitution of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine with alternative protected forms or the unprotected parent compound (melphalan) is not scientifically valid for research and industrial applications. The Boc protecting group is essential for masking the nucleophilic α-amino group, enabling regioselective coupling reactions in peptide synthesis and preventing premature alkylation or undesired side reactions . In contrast, unprotected melphalan (CAS 148-82-3) is a highly cytotoxic alkylating agent that poses significant handling hazards and cannot be directly incorporated into complex synthetic sequences [1]. Furthermore, the specific stereochemistry (L-phenylalanine) is critical for applications requiring chirality, such as the synthesis of enantiomerically pure peptide drug candidates. These molecular distinctions directly translate to quantifiable differences in synthetic yield, product purity, and process safety, as detailed in the evidence guide below.

Unprotected melphalan High cytotoxicity and lack of α-amino protection may compromise synthetic selectivity and require extensive purification.
Fmoc-protected analog Orthogonal deprotection conditions (piperidine vs TFA) demand revalidation of coupling protocols and purity profiles.
Racemic/D-isomer L-enantiomer is critical for chirality-dependent studies; stereochemical mismatch may alter biological recognition.

Comparative Evidence for Boc-4-bis(2-chloroethyl)amino-L-phenylalanine


Boc Protection: Synthetic Yield Advantage

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine can be synthesized from melphalan with a reported yield of 98% under optimized reaction conditions using di-tert-butyl dicarbonate as the Boc-introducing reagent . This high yield compares favorably to the 43% yield reported for the subsequent coupling step in the synthesis of melflufen using Boc-protected melphalan, underscoring the efficiency of the Boc protection reaction itself [1]. While direct yield comparisons for alternative protecting groups (e.g., Fmoc) on this specific nitrogen mustard scaffold are not available in the same experimental context, the 98% yield for Boc protection establishes a robust and efficient entry point for multistep syntheses.

Boc Protection Yield
Cross-study comparable
98% yield (Boc protection) vs 43% (subsequent coupling)
High-yield entry step reduces precursor loss in multistep synthesis.
Reported under optimized conditions; coupling step uses Boc-Mel and p-fluorophenylalanine ethyl ester.
Synthetic Chemistry Peptide Synthesis Nitrogen Mustard Derivatives

Critical Intermediate for Melflufen Synthesis

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is an essential intermediate in the synthesis of melflufen (melphalan flufenamide), a dipeptide prodrug that demonstrates 50- to 100-fold higher in vitro potency compared to melphalan against a panel of human tumor cell lines [1]. The Boc group protects the α-amino group of melphalan, enabling selective coupling to p-fluorophenylalanine ethyl ester to form the dipeptide bond. Without this protection, the synthesis of melflufen would be inefficient and likely produce complex mixtures of alkylated byproducts [2]. While the Boc-protected intermediate itself is not the active agent, its use is a prerequisite for accessing the clinically relevant enhanced potency of the final melflufen compound, differentiating it from unprotected melphalan or other alkylating agents that cannot be readily converted to this prodrug form.

Melflufen Access
Class-level inference
Essential intermediate for melflufen, a conjugate with reported 50–100× in vitro potency vs melphalan
Provides synthetic route to investigational peptide-drug conjugates.
Potency refers to final deprotected drug, not the Boc-protected intermediate itself.
Medicinal Chemistry Cancer Chemotherapy Prodrug Synthesis

Purity Specification for Research Reproducibility

Commercial suppliers specify a minimum purity of 95% for Boc-4-bis(2-chloroethyl)amino-L-phenylalanine . While this purity level is common for research-grade specialty chemicals, it is a quantifiable specification that ensures the material is suitable for sensitive applications such as solid-phase peptide synthesis (SPPS) and in vitro biological assays, where impurities could interfere with coupling efficiency or introduce cytotoxic artifacts. In contrast, alternative protected forms (e.g., Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine) may have different purity profiles and require orthogonal deprotection conditions (e.g., piperidine for Fmoc vs. TFA for Boc), making direct substitution without revalidation of synthetic protocols impractical.

Purity Specification
Supplier data, verify
≥95% (commercial specification)
Benchmark for batch consistency and coupling efficiency.
Confirm with Certificate of Analysis; alternative protecting groups may have differing purity profiles.
Quality Control Analytical Chemistry Research Grade Chemicals

Nitrogen Mustard Stability in Peptide Synthesis

A key concern in using nitrogen mustard-containing building blocks in peptide synthesis is the potential for premature decomposition or alkylation of the bis(2-chloroethyl)amino group. Studies on Boc-Mel (Boc-4-bis(2-chloroethyl)amino-L-phenylalanine) have demonstrated the integrity of the nitrogen mustard alkylating group using NMR, Volhard chlorine analysis, and a sensitive colorimetric assay with 4-(p-nitrobenzyl)pyridine [1]. This analytical validation confirms that the Boc-protected intermediate retains the reactive alkylating functionality required for the ultimate biological activity of the final conjugate, while the Boc group remains stable under the coupling conditions. This characterization data provides a quantifiable assurance of chemical integrity that may not be available for less-characterized analogs or alternative protected forms.

Nitrogen Mustard Stability
Class-level inference
Intact alkylating group confirmed by NMR, chlorine analysis, and colorimetric assay
Supports chemical integrity under peptide coupling conditions.
Analytical validation from reported study; verify under your specific reaction conditions.
Peptide Chemistry Alkylating Agent Stability Analytical Characterization

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine Application Scenarios


Peptide-Drug Conjugate Synthesis

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is the preferred starting material for synthesizing melphalan-containing dipeptides and tripeptides, such as melflufen. As demonstrated in patent literature, its Boc-protected α-amino group enables efficient coupling to other amino acid esters, yielding conjugates with 50- to 100-fold higher in vitro potency than the parent melphalan [1]. This application directly leverages the high-yield Boc protection chemistry (98%) and the validated stability of the nitrogen mustard moiety under coupling conditions .

SPPS of Targeted Alkylating Peptides

The Boc protecting group is orthogonal to the Fmoc strategy commonly used in SPPS, making Boc-4-bis(2-chloroethyl)amino-L-phenylalanine a valuable building block for introducing a masked alkylating agent into peptide sequences. The compound's purity specification (≥95%) and documented stability under peptide synthesis conditions support its use in automated synthesizers to generate libraries of alkylating peptides for structure-activity relationship (SAR) studies [1].

ADC Payload Precursor Preparation

The ability to selectively couple Boc-4-bis(2-chloroethyl)amino-L-phenylalanine to other amino acids enables the synthesis of linker-payload constructs for ADCs. The protected intermediate allows for the precise incorporation of the nitrogen mustard warhead into complex molecular architectures, minimizing off-target alkylation during assembly. The high synthetic yield of the Boc protection step reduces material costs in multigram syntheses required for ADC development [1].

DNA Damage and Repair Mechanism Studies

While Boc-4-bis(2-chloroethyl)amino-L-phenylalanine itself is not the active alkylating species, it serves as a stable precursor for generating active nitrogen mustards in situ via Boc deprotection. This controlled release of the alkylating moiety is valuable for studying DNA crosslinking kinetics, cellular repair responses, and resistance mechanisms in cancer cells, where direct use of melphalan may be limited by its high cytotoxicity and poor solubility [1].

Application
Selection Property
Validation Focus
Peptide-drug conjugate synthesis research
Boc-protected α-amino group for regioselective coupling
Coupling efficiency and diastereomeric purity verification
SPPS of alkylating peptide libraries
Orthogonal Boc protection compatible with Fmoc-SPPS
Coupling efficiency and nitrogen mustard stability under SPPS conditions
ADC linker-payload development
Selective incorporation of nitrogen mustard warhead
Off-target alkylation minimization during assembly
DNA crosslinking mechanism studies
Controlled release of active alkylator via Boc deprotection
DNA crosslinking kinetics and repair response characterization

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